

A Guide to the Inter-Laboratory Comparison of Entinostat Quantification

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Compound of Interest

Compound Name: Entinostat-d4

Cat. No.: B15564514

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For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of the histone deacetylase (HDAC) inhibitor Entinostat is critical for pharmacokinetic studies, clinical trial monitoring, and various research applications. While no formal inter-laboratory proficiency testing program for Entinostat is publicly available, a comparative analysis of published, validated bioanalytical methods can provide valuable insights into expected performance characteristics and guide laboratory-specific validation efforts. This guide summarizes performance data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, details a representative experimental protocol, and visualizes the underlying biological pathway and analytical workflow.

Data Presentation: Performance of a Validated LC-MS/MS Method

The following table outlines the performance characteristics of a validated LC-MS/MS method for the quantification of Entinostat (also known as MS-275) in human plasma. The data is compiled from a published study that established a robust and sensitive assay suitable for clinical pharmacokinetic analysis.

Performance Parameter	Result
Linearity Range	1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	≤ 5.58%
Inter-day Precision (%RSD)	≤ 5.58%
Intra-day Accuracy (%RE)	< 11.4%
Inter-day Accuracy (%RE)	< 11.4%

Data sourced from a validated LC-MS/MS method for MS-275 (Entinostat)[[1](#)].

Experimental Protocols

A detailed methodology is crucial for the replication and comparison of experimental data. Below is a representative protocol for the quantification of Entinostat in human plasma using LC-MS/MS, based on common practices for bioanalytical method validation.

Sample Preparation: Protein Precipitation

- Objective: To extract Entinostat from the plasma matrix and remove interfering proteins.
- Procedure:
 - To 100 µL of a human plasma sample, add an appropriate volume of an internal standard solution.
 - Add 200-300 µL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture vigorously for approximately 1 minute.
 - Centrifuge the sample at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Objective: To separate Entinostat from other components in the extract and to quantify it with high specificity and sensitivity.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 or Phenyl reverse-phase column is typically used. For example, a Phenyl-SB column (75 mm x 4.6 mm, 3.5 μ m)[1].
 - Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10mM ammonium formate)[1]. The specific gradient or isocratic elution will depend on the column and system.
 - Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for Entinostat.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Entinostat and its internal standard.

Method Validation

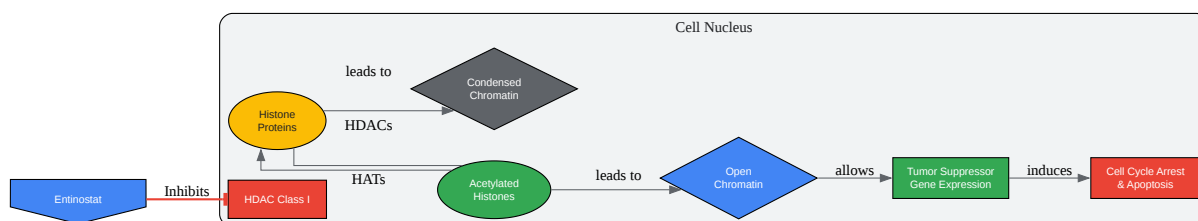
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability. Key validation parameters include:

- Selectivity and Specificity
- Linearity and Range

- Accuracy and Precision
- Lower Limit of Quantification (LLOQ)
- Recovery
- Matrix Effect
- Stability (e.g., freeze-thaw, bench-top, long-term)

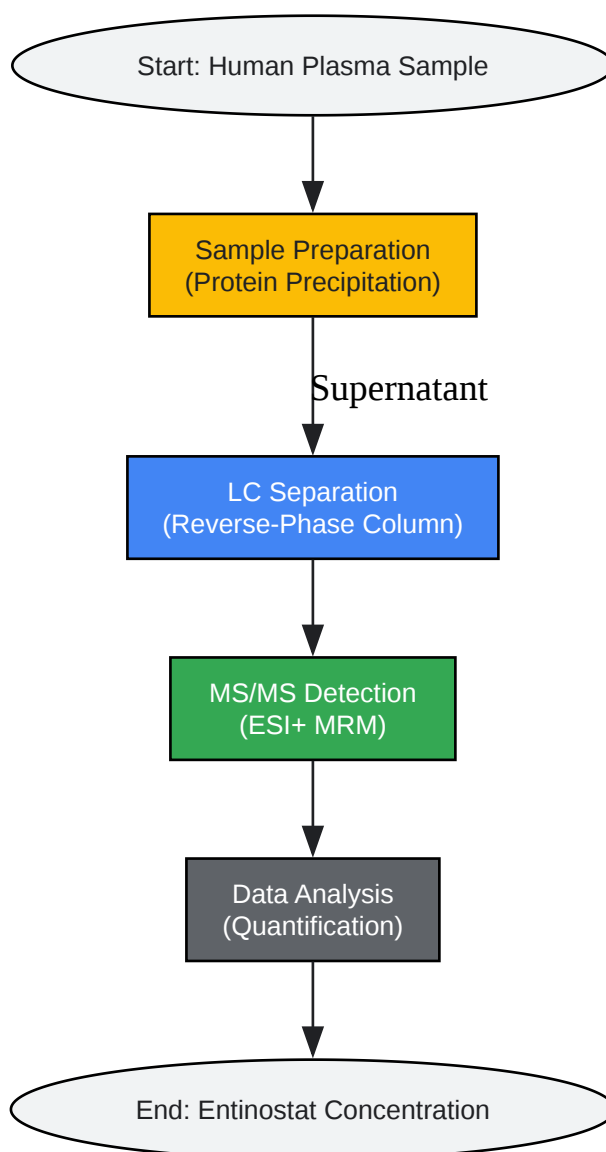
Mandatory Visualization

The following diagrams illustrate the signaling pathway affected by Entinostat and a typical experimental workflow for its quantification.



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Mechanism of action of Entinostat.



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Experimental workflow for Entinostat quantification.

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References

- 1. researchgate.net [researchgate.net]

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